6-cyano-1H-indole-2-carboxylic Acid
Description
Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry Research
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged motif in medicinal chemistry. nih.govmdpi.comijpsr.comresearchgate.net Its structural rigidity and the electron-rich nature of the pyrrole ring make it an ideal framework for interacting with various biological targets. nih.gov The indole nucleus is a fundamental component of many natural products, including the amino acid tryptophan, and synthetic molecules with significant biological activity. nih.govresearchgate.net This has spurred extensive research into indole derivatives, leading to the discovery of potent anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govmdpi.com The versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the compound's pharmacological profile. mdpi.com
Overview of Cyano and Carboxylic Acid Functionalization in Indole Systems
The introduction of cyano (-C≡N) and carboxylic acid (-COOH) groups onto the indole scaffold imparts specific chemical properties that are highly valuable in drug design and organic synthesis. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can enhance binding affinity to biological targets and influence the electronic properties of the indole ring. The carboxylic acid group, on the other hand, is a versatile functional group that can act as a hydrogen bond donor and acceptor, and can be readily converted into other functional groups such as esters and amides. In many drug candidates, the carboxylic acid moiety plays a crucial role in interacting with the active sites of enzymes. The combination of these two functional groups on an indole core, as seen in 6-cyano-1H-indole-2-carboxylic acid, creates a molecule with a unique set of properties, making it a valuable intermediate in the synthesis of more complex molecules. quickcompany.in
Academic Research Context of this compound
This compound has garnered attention in academic and industrial research primarily as a key intermediate in the synthesis of targeted therapeutics. quickcompany.ingoogle.com Its structure is integral to the preparation of certain kinase inhibitors, such as the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. quickcompany.inoup.com Research has focused on developing efficient and scalable synthetic routes to this compound. google.com Beyond its role as a synthetic intermediate, this class of compounds has also been investigated for its own potential biological activities, including as an inhibitor of HIV-1 integrase.
Chemical and Physical Properties
The specific arrangement of the cyano and carboxylic acid groups on the indole ring of this compound dictates its distinct physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O₂ |
| Molecular Weight | 186.17 g/mol clearsynth.com |
| CAS Number | 85864-09-1 clearsynth.com |
| Appearance | Pale yellow solid |
This table presents key physical and chemical properties of this compound.
Synthesis and Reactivity
The synthesis of this compound has been approached through various methods. One common strategy involves the construction of the indole ring from appropriately substituted precursors. For instance, a documented synthesis starts from 4-cyanobenzaldehyde (B52832) and ethyl azidoacetate, which react in the presence of a base to form an intermediate that is then cyclized to the indole core. Subsequent hydrolysis of the resulting ester yields the final carboxylic acid.
Another synthetic approach involves the acylation of 6-cyano-1H-indole at the 2-position, followed by hydrolysis to afford the carboxylic acid. The reactivity of this compound is characteristic of both the indole nucleus and its functional groups. The electron-rich indole ring can undergo electrophilic substitution, while the carboxylic acid and cyano groups can participate in a variety of chemical transformations, making it a versatile building block in organic synthesis.
Research Applications
The primary research application of this compound lies in its utility as a precursor for more complex molecules with therapeutic potential.
Role as a Synthetic Intermediate
The most prominent application of this compound is as a key building block in the synthesis of Alectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer. quickcompany.inoup.com The synthesis of Alectinib involves the coupling of this compound with another complex molecular fragment. quickcompany.in
Investigation as a Bioactive Scaffold
While primarily used as an intermediate, the scaffold of this compound itself has been a subject of investigation for potential biological activity. Notably, derivatives of indole-2-carboxylic acid have been studied as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov The carboxylic acid and the indole nitrogen are believed to chelate essential metal ions in the enzyme's active site, leading to inhibition.
Structure
3D Structure
Properties
IUPAC Name |
6-cyano-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAGFMALIIXWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442036 | |
| Record name | 6-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85864-09-1 | |
| Record name | 6-cyano-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Cyano 1h Indole 2 Carboxylic Acid and Analogues
Classical and Modern Synthetic Routes
The construction of the indole (B1671886) nucleus and its subsequent functionalization are central to the synthesis of 6-cyano-1H-indole-2-carboxylic acid. Various synthetic strategies have been developed to achieve this, ranging from traditional condensation reactions to modern cross-coupling techniques.
Condensation Reactions for Indole-2-Carboxylic Acid Ester Precursors
A foundational approach to synthesizing indole-2-carboxylic acid derivatives is through condensation reactions. The Reissert indole synthesis, a classic method, utilizes the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgchemeurope.com This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid. wikipedia.orgchemeurope.com Potassium ethoxide is often favored over sodium ethoxide for the initial condensation, as it has been shown to provide better yields. wikipedia.orgchemeurope.com
A specific patented method for producing this compound involves the reaction of 4-cyanobenzaldehyde (B52832) with ethyl azidoacetate in the presence of sodium methoxide. The resulting intermediate is then cyclized in refluxing xylene. Subsequent hydrolysis of the ester yields the final carboxylic acid.
Another approach involves the condensation of 2-dimethylaminobenzaldehydes with nitroacetic acid esters, which provides a direct, single-step method to synthesize indole-2-carboxylates. researchgate.net Additionally, the condensation of indoles with α-keto acids, such as pyruvic acid, can yield indolyl carboxylic acids. acs.org
The Fischer indole synthesis is another versatile method that can be adapted for this purpose. wikipedia.org It involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.org A modern variation of this method starts with more readily available haloarenes, which are converted to indoles in two steps. rsc.org
| Reaction Name | Starting Materials | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc, Acetic acid | Indole-2-carboxylic acid | wikipedia.orgchemeurope.com |
| Patented Synthesis | 4-Cyanobenzaldehyde, Ethyl azidoacetate | Sodium methoxide, Refluxing xylene, Hydrolysis | This compound | |
| From 2-Dimethylaminobenzaldehydes | 2-Dimethylaminobenzaldehydes, Nitroacetic acid esters | Single-step reaction | Indole-2-carboxylates | researchgate.net |
| From Indoles and α-Keto Acids | Indole, Pyruvic acid | Aqueous medium | Indolyl carboxylic acids | acs.org |
| Fischer Indole Synthesis | Substituted phenylhydrazine, Ketone/Aldehyde | Acidic conditions | Indole derivatives | wikipedia.org |
Cross-Coupling Reactions for Functionalized Indole-2-Carbonitriles
Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions to introduce functional groups onto the indole ring. These methods offer high efficiency and selectivity. The Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions have been successfully used to synthesize a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.govnih.govmdpi.comproquest.com
For instance, the Sonogashira cross-coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various aromatic alkynes, in the presence of a palladium(II) catalyst and copper iodide, yields 3-alkynyl-substituted indole-2-carbonitriles in good yields. nih.govproquest.com Similarly, the Heck coupling of these iodo-indole derivatives with different olefins can be achieved using a palladium acetate (B1210297) catalyst. nih.gov
The Buchwald-Hartwig reaction, another palladium-catalyzed method, can be used to form C-N bonds. For example, ethyl 3-bromo-1H-indole-2-carboxylate can be coupled with substituted anilines using a palladium acetate catalyst to produce 3-amino-indole-2-carboxylates. nih.gov
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Aromatic alkynes | Palladium(II), Copper iodide | 3-Alkynyl-indole-2-carbonitriles | nih.govproquest.com |
| Heck Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Olefins | Palladium acetate, KOAc, n-Bu4NCl | 3-Vinyl-indole-2-carbonitriles | nih.gov |
| Buchwald-Hartwig Amination | Ethyl 3-bromo-1H-indole-2-carboxylate, Substituted anilines | Palladium acetate, Xphos, Cs2CO3 | Ethyl 3-amino-1H-indole-2-carboxylates | nih.gov |
Synthesis of Spiro-Oxindole Derivatives Incorporating Indole Moieties
Spiro-oxindoles are a class of compounds that can incorporate indole moieties and are often synthesized through multicomponent reactions. These reactions allow for the construction of complex molecular architectures in a single step. For example, the reaction of isatins, a β-diketone, and enamines, catalyzed by silver nanoparticles in water, can produce spiro-oxindoles in high yields. rsc.org
Another approach involves the three-component reaction of isatin (B1672199) derivatives, (E)-(2-nitrovinyl)benzenes, and L-tryptophan or L-histidine in an ionic liquid, which proceeds via a 1,3-dipolar cycloaddition to form hybrid spiroheterocycles with high regio- and diastereoselectivity. researchgate.net Zinc-catalyzed reactions have also been employed, such as the Michael/cyclization reaction between 3-nitroindoles and 3-isothiocyanato oxindoles, catalyzed by a chiral Zn(OTf)2/bis(oxazoline) complex. rsc.org
Strategic Functional Group Introduction and Transformation
The synthesis of this compound necessitates the specific placement of the cyano and carboxyl groups onto the indole scaffold. This is achieved through targeted functional group introduction and transformation reactions.
Cyanation Strategies at the Indole Core
The introduction of a cyano group onto the indole ring can be accomplished through several methods. Palladium-catalyzed cyanation is a prominent strategy. One such method involves the direct C-H bond cyanation of indoles at the C3 position using a combination of ammonium (B1175870) bicarbonate (NH4HCO3) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical cyanide source. rsc.org Another palladium-catalyzed approach utilizes potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic cyanating agent, which also selectively introduces the cyano group at the C3 position of indoles with high efficiency. acs.orgnih.govpku.edu.cnacs.org
For cyanation at the C2 position, a copper-mediated reaction has been developed. This method uses acetonitrile (B52724) as the cyanide source and requires the installation of a removable pyrimidyl group on the indole nitrogen to direct the C2 selectivity. acs.org Gallium(III) chloride has also been shown to catalyze the direct cyanation of indoles at the C3 position using N-cyanosuccinimide as the electrophilic cyanating agent. nih.gov
Carboxylation Methodologies
The introduction of the carboxylic acid group can be achieved through various carboxylation methods. A direct and simple method for the preparation of indole-3-carboxylic acids involves the base-mediated carboxylation of unprotected indoles with carbon dioxide at atmospheric pressure. nih.govacs.orgresearchgate.net The use of a large excess of lithium tert-butoxide (LiO-t-Bu) as the base is crucial to suppress the undesired decarboxylation side reaction. nih.govacs.orgresearchgate.net
Green Chemistry Approaches in Indole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules like indoles. These strategies often involve the use of alternative energy sources, such as microwave irradiation, and the reduction or elimination of volatile organic solvents. Such methods not only contribute to a more sustainable environment but also frequently offer advantages in terms of reaction times, yields, and product purity.
Microwave-Assisted Synthesis in Ionic Liquids
A significant advancement in the green synthesis of indole derivatives involves the synergistic use of microwave irradiation and ionic liquids. Ionic liquids are salts with low melting points that can act as solvents and catalysts, while microwave heating can dramatically accelerate reaction rates.
An improved procedure for the synthesis of indole-2-carboxylic acid esters has been developed utilizing the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation. nih.gov This method offers several advantages, including high product yields, short reaction times, mild reaction conditions, and a simplified workup process. nih.govorganic-chemistry.org Specifically, the use of the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) under microwave irradiation at 100 W and 50 °C has been shown to be highly effective. researchgate.netrsc.org
The ionic nature of these liquids allows for efficient interaction with microwave energy, leading to rapid heating and the fast generation of products, often with high yields. organic-chemistry.org This approach avoids the need for high-boiling traditional solvents like xylene or toluene, which are often required in conventional methods such as the Hemetsberger-Knittel indole synthesis. organic-chemistry.org The reaction time can be as short as 10 minutes, a significant improvement over conventional heating methods. researchgate.net Research has demonstrated that this microwave-assisted method in ionic liquids is not only efficient but also scalable, with successful syntheses performed on a multi-gram scale. organic-chemistry.org
Below is a table summarizing the results of the microwave-assisted synthesis of various indole-2-carboxylic acid esters in an ionic liquid.
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Ethyl 1H-indole-2-carboxylate | 92 |
| 2 | 2-Bromo-5-fluorobenzaldehyde | Ethyl 5-fluoro-1H-indole-2-carboxylate | 95 |
| 3 | 2-Bromo-5-chlorobenzaldehyde | Ethyl 5-chloro-1H-indole-2-carboxylate | 97 |
| 4 | 2-Bromo-5-methylbenzaldehyde | Ethyl 5-methyl-1H-indole-2-carboxylate | 93 |
| 5 | 2-Bromoacetophenone | Ethyl 3-methyl-1H-indole-2-carboxylate | 91 |
Table based on data from the synthesis of indole-2-carboxylic acid esters in the presence of [bmim]OH under microwave irradiation. researchgate.net
Solvent-Free Reaction Conditions
Another key strategy in green chemistry is the development of solvent-free reaction conditions, which can be achieved through solid-state synthesis or by running reactions neat, often with the assistance of microwave irradiation.
While a specific solvent-free synthesis for this compound is not extensively documented, the principles of solvent-free condensation reactions are applicable. For instance, the condensation of indoles with aldehydes to form bis(indolyl)methanes has been successfully carried out under solvent-free conditions, promoted by microwave irradiation. researchgate.net These reactions can proceed efficiently in the absence of any catalyst, particularly when conducted in an ionic liquid medium which can absorb microwave energy effectively. researchgate.net
The development of solvent-free methods aligns with the goals of reducing chemical waste and creating more energy-efficient processes. The solid-state reaction between anilines and phenacyl bromides, for example, can be completed in as little as 45-60 seconds of microwave irradiation.
The following table illustrates the yields of 2-arylindoles synthesized under solvent-free microwave conditions.
| Aniline | Phenacyl Bromide | Product | Overall Yield (%) |
| Aniline | Phenacyl bromide | 2-Phenylindole | 75 |
| 4-Methylaniline | Phenacyl bromide | 5-Methyl-2-phenylindole | 72 |
| 4-Methoxyaniline | Phenacyl bromide | 5-Methoxy-2-phenylindole | 68 |
| 4-Chloroaniline | Phenacyl bromide | 5-Chloro-2-phenylindole | 65 |
Table based on data from the microwave-assisted, solvent-free Bischler indole synthesis.
Advanced Spectroscopic and Structural Characterization of this compound in Research
The comprehensive characterization of novel compounds is a cornerstone of chemical research, providing the foundational data required to understand their structure, purity, and behavior. For this compound, a molecule of interest in various research domains, a suite of advanced spectroscopic and analytical techniques are employed to elucidate its intricate molecular architecture and properties. These methods provide a detailed portrait of the compound, from the connectivity of its atoms to its three-dimensional arrangement in the solid state.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 6-cyano-1H-indole-2-carboxylic acid. Through the analysis of ¹H and ¹³C NMR spectra, researchers can confirm the compound's atomic framework and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the hydrogen atoms within the molecule. In a common solvent like DMSO-d₆, the spectrum exhibits characteristic resonances that are diagnostic for the compound's structure. The acidic proton of the carboxylic acid group typically appears as a singlet far downfield. The proton attached to the indole (B1671886) nitrogen (NH) also gives a characteristic signal. The aromatic protons on the indole ring system appear as a set of multiplets in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the cyano and carboxylic acid groups have characteristic chemical shifts in the downfield region of the spectrum. Specifically, nitrile carbons are typically observed in the 110-120 ppm range, while carboxylic acid carbons appear between 165-185 ppm. The remaining aromatic carbons of the indole ring resonate within the typical range for such systems.
While ¹H and ¹³C NMR are primary techniques, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed for more complex derivatives to establish proton-proton and proton-carbon correlations, respectively. However, specific 2D NMR data for this compound are not extensively reported in the literature.
| Technique | Key Signals/Peaks (ppm) | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | ~13.27 (broad peak) | Indole NH proton |
| ¹H NMR (DMSO-d₆) | ~12.27 (singlet) | Carboxylic acid OH proton |
| ¹H NMR (DMSO-d₆) | 7.50–8.66 (multiplets) | Aromatic protons |
| ¹³C NMR (predicted) | ~168 | Carboxylic acid carbon (-COOH) |
| ¹³C NMR (predicted) | 110–140 | Aromatic carbons |
| ¹³C NMR (predicted) | ~117 | Cyano carbon (-C≡N) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₆N₂O₂), the nominal molecular weight is 186.17 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₁₀H₆N₂O₂ is 186.0429 g/mol , and HRMS data for synthesized samples typically align with this value, confirming the compound's identity and purity.
The fragmentation pattern in mass spectrometry can also offer structural insights. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, a loss of 17 mass units) and the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.org The stable aromatic indole core would be expected to be a prominent feature in the mass spectrum.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆N₂O₂ |
| Molecular Weight (g/mol) | 186.17 clearsynth.com |
| Calculated Exact Mass (g/mol) | 186.0429 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The presence of the carboxylic acid is indicated by a very broad O–H stretching vibration, typically in the range of 2500–3300 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong absorption, generally between 1680 and 1720 cm⁻¹. Conjugation with the indole ring system can lower this frequency. bldpharm.com Another key feature is the sharp and intense C≡N stretching vibration from the cyano group, which appears in the 2220–2240 cm⁻¹ region. bldpharm.com
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2500–3300 (broad) | O–H stretch | Carboxylic Acid |
| 2220–2240 (sharp) | C≡N stretch | Cyano |
| 1680–1720 (strong) | C=O stretch | Carboxylic Acid |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, as of now, single-crystal X-ray diffraction data for this compound has not been reported in the scientific literature.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, providing information about decomposition and thermal stability, while DSC measures heat flow, revealing transitions like melting and crystallization.
Theoretical and Computational Studies on 6 Cyano 1h Indole 2 Carboxylic Acid
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-cyano-1H-indole-2-carboxylic acid and its analogs, docking studies have been instrumental in elucidating their mechanism of action, particularly as enzyme inhibitors.
A significant area of investigation for indole-2-carboxylic acid derivatives has been their role as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.com Docking studies have revealed that the indole-2-carboxylic acid scaffold can form a chelating triad (B1167595) with two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.com This interaction is primarily mediated by the carboxylic acid at the C2 position and the indole (B1671886) nitrogen, which is critical for inhibiting the strand transfer activity of the integrase. mdpi.com
The substitution at the C6 position of the indole ring has been shown to be a key determinant of binding affinity and specificity. In a study on indole-2-carboxylic acid derivatives, the introduction of a halogenated benzene (B151609) ring at the C6 position was found to enhance inhibitory activity. Binding mode analysis demonstrated that this substituent could effectively engage in π-π stacking interactions with the viral DNA, providing an additional anchor point within the active site. rsc.org
Furthermore, research into indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immunotherapy, has underscored the importance of the 2-carboxyl group. sci-hub.se Attempts to replace this group with others, such as methyl, hydroxymethyl, or even a cyano group, resulted in a complete loss of inhibitory activity, confirming its critical role in binding. sci-hub.se
Table 1: Summary of Molecular Docking Findings for Indole-2-Carboxylic Acid Derivatives
| Target Enzyme | Key Interacting Moiety | Type of Interaction | Significance |
| HIV-1 Integrase | Indole-2-carboxylic acid scaffold | Chelation with two Mg²⁺ ions in the active site | Essential for strand transfer inhibition mdpi.com |
| HIV-1 Integrase | C6-halogenated benzene substituent | π-π stacking with viral DNA | Enhances binding affinity rsc.org |
| IDO1/TDO | 2-Carboxyl group | Critical for binding | Replacement leads to loss of activity sci-hub.se |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of the stability of ligand-receptor complexes and conformational changes that may occur upon binding. While specific MD simulation studies exclusively on this compound are not extensively documented in the available literature, the application of this technique to similar indole derivatives highlights its importance.
For instance, MD simulations have been successfully used to study indole derivatives as selective COX-2 inhibitors. dergipark.org.tr In these studies, simulations running for nanoseconds confirmed the stability of the ligand-protein complex. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) were analyzed. A stable RMSD for the complex over the simulation time indicates that the ligand remains securely bound in the active site without significant conformational drift. RMSF analysis, on the other hand, helps to identify which amino acid residues of the protein are flexible and which are constrained by the ligand's presence. dergipark.org.tr
In the context of HIV-1 integrase inhibitors, MD simulations would be invaluable for assessing the stability of the chelation interactions with the magnesium ions and the π-π stacking with viral DNA. youtube.com These simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions over time, which is crucial for the sustained inhibitory effect of the drug. youtube.comacs.org By observing the dynamic behavior, researchers can refine the design of inhibitors to achieve longer residence times in the active site and improved efficacy. youtube.com
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods allow for the calculation of molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's reactivity. mdpi.comkarazin.ua
For indole derivatives, DFT calculations have been used to optimize molecular structures and analyze bonding. ijrar.org For a molecule like this compound, DFT calculations would reveal the electronic influence of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups on the indole ring. The cyano group, being a strong electron-withdrawing group, would be expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and interaction with biological targets.
Studies on similar molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, have employed DFT with functionals like ωB97X-D and basis sets such as 6-31++G(d,p) to analyze intermolecular interactions. mdpi.com These calculations have confirmed the formation of hydrogen-bonded dimers and have shown good agreement with experimental data from X-ray diffraction. mdpi.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate intramolecular charge transfer and delocalization of electron density, providing a quantitative measure of the strength of interactions like hydrogen bonds. ijrar.org
Table 2: Representative DFT-Calculated Parameters for an Indole Derivative (Ethyl Indole-2-carboxylate)
| Parameter | Calculated Value | Significance |
| C=O bond length | 1.216 Å | Confirms double bond character ijrar.org |
| C2-C10 (Carboxyl) bond length | 1.465 Å | Elongated due to electron-withdrawing nature of the carboxyl group ijrar.org |
| C-H Stretching Frequency (Pyrrole Ring) | 3128 cm⁻¹ | Correlates well with experimental spectroscopic data ijrar.org |
Data from a study on Ethyl Indole-2-carboxylate using B3LYP/6-311++G(d,p) level of theory. ijrar.org
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.
Computational methods such as CREST (Conformer-Rotamer Ensemble Sampling Tool) combined with force fields like MMFF94 are used to perform extensive conformational searches to map out the potential energy landscape. nih.govnih.gov These searches can identify multiple low-energy conformers. Subsequent optimization of these conformers using higher-level quantum chemical methods can then provide accurate relative energies. nih.govnih.gov Understanding the energy landscape is crucial as it reveals which conformations are likely to be populated at physiological temperatures and thus which shapes are available to interact with a biological target. The formation of intermolecular hydrogen bonds, for instance between the carboxylic acid groups of two molecules to form a dimer, is a critical aspect of the conformational space that significantly stabilizes the system. mdpi.com
Biological Activities and Mechanistic Investigations
Anticancer and Antitumor Activities
Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxicity against various cancer cell lines and delving into their mechanisms of action.
The cytotoxic effects of compounds derived from the indole-2-carboxylic acid scaffold have been evaluated against a range of human cancer cell lines. A study focusing on derivatives designed to target the 14-3-3η protein, which is implicated in cancer, identified a specific compound, C11, that showed potent inhibitory activity against several human liver cancer cell lines. nih.gov These included Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells. nih.gov Notably, this derivative also exhibited strong inhibitory effects on the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov
In another line of research, indole-2-carboxamides were investigated for their efficacy against pediatric brain tumors. One such derivative demonstrated potent cytotoxic and antiproliferative activity against malignant brain tumor cells, particularly pediatric glioblastoma (GBM) KNS42 cells, with an IC₅₀ value of 0.33 μM. nih.gov
Furthermore, a series of new mono- and bis-1,4-disubstituted 1,2,3-triazoles derived from indole-2-carboxylic acid were synthesized and screened for their in vitro anticancer activity. nih.gov One of the bis-triazole derivatives, compound I(12), displayed significant potential against MCF-7 (breast cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney) cell lines, with activity comparable to the standard reference drug Cisplatin. nih.gov A dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) also showed potent growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7, with inhibition percentages exceeding 90% at a concentration of 20 µM. nih.govnih.gov
Table 1: In Vitro Cytotoxicity of Indole-2-Carboxylic Acid Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 1H-Indole-2-carboxylic acid derivative (C11) | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Potent inhibitory activity. | nih.gov |
| Indole-2-carboxamide | KNS42 (Pediatric Glioblastoma) | Potent cytotoxic and antiproliferative activity (IC₅₀ = 0.33 μM). | nih.gov |
| Indole-2-carboxylic acid derived bis-triazole (I12) | MCF-7 (Breast), HeLa (Cervical), HEK293 (Kidney) | Activity comparable to Cisplatin. | nih.gov |
| Indole-2-carboxylic acid Copper Complex (ICA-Cu) | MDA-MB-231, MCF-7 (Breast Cancer) | >90% growth inhibition at 20 µM. | nih.govnih.gov |
Mechanistic studies have begun to elucidate how these indole (B1671886) derivatives exert their antitumor effects. For the 1H-indole-2-carboxylic acid derivatives active against liver cancer, the mechanism involves targeting the 14-3-3η protein. nih.gov Molecular docking and Western blot analyses revealed that these compounds act as small-molecule inhibitors that induce G1-S phase cell cycle arrest and promote apoptosis in liver cancer cells. nih.gov
In the context of pediatric brain cancer, transcriptional analysis of KNS42 cells treated with an active indole-2-carboxamide derivative showed a significant downregulation of two key genes: carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK). nih.gov The expression of these genes has been positively correlated with tumor growth and progression, indicating their downregulation is a key part of the compound's antitumor activity. nih.gov Additionally, some indole-2-carboxylic acid derived triazoles have been shown to induce DNA cleavage, with certain compounds partially cleaving DNA at a concentration of 100 μg/mL, suggesting another potential mechanism for their anticancer effects. nih.gov
Antiviral Potentials
The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel antiviral agents, particularly against HIV-1 and potentially SARS-CoV-2.
The enzyme HIV-1 integrase is essential for the replication of the virus, making it a critical target for antiviral drugs. nih.gov Indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The mechanism of action involves the indole core and the C2 carboxyl group chelating the two essential magnesium ions (Mg²⁺) within the active site of the integrase enzyme. nih.govnih.gov This interaction effectively blocks the strand transfer step, a crucial process for integrating the viral DNA into the host genome. nih.gov
Structural optimization studies have shown that modifying the indole-2-carboxylic acid core can significantly enhance its inhibitory activity. Introducing a C6-halogenated benzene (B151609) ring was found to improve binding with viral DNA through π-π stacking interactions. nih.gov Further modifications, such as adding a long branch at the C3 position, improved interactions with a hydrophobic cavity near the active site. nih.gov These optimizations led to the development of derivative 20a, which exhibited a markedly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov
Table 2: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives
| Compound/Derivative | Target | IC₅₀ Value | Mechanism of Action | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acid (Scaffold) | HIV-1 Integrase | - | Chelates Mg²⁺ ions in the enzyme's active site. | nih.govnih.gov |
| Derivative 17a (C6 halogenated) | HIV-1 Integrase | 3.11 μM | Enhanced binding to viral DNA via π-π stacking. | nih.gov |
| Derivative 20a (C3 modified) | HIV-1 Integrase | 0.13 μM | Improved interaction with hydrophobic cavity. | nih.gov |
The global search for effective treatments against SARS-CoV-2 has led to the investigation of various chemical scaffolds, including indoles. While direct studies on 6-cyano-1H-indole-2-carboxylic acid are limited, research on related indole compounds highlights their potential. The indole moiety has been shown to potently block the infectivity of SARS-CoV-2 by targeting its glycoproteins and can also inhibit enzymatic activity and viral replication. nih.gov
One study identified a specific indole derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.gov Its proposed mechanism includes suppressing the formation of syncytia (fused cells) induced by the viral spike protein by 89% and inducing interferon activity. nih.gov In silico studies have also explored the interaction between indole derivatives and the SARS-CoV-2 spike glycoprotein, suggesting a potential role for this class of compounds in developing anti-SARS-CoV-2 therapies. nih.gov
Antimicrobial and Antibacterial Efficacy Studies
The versatility of the indole-2-carboxylic acid structure extends to its use in developing agents against bacterial pathogens. Research has demonstrated the antibacterial efficacy of derivatives synthesized from this core molecule.
In one study, a series of indole-2-carboxylic acid derived 1,2,3-triazoles were synthesized and evaluated for their antibacterial properties against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. nih.gov Two compounds from this series, a mono-triazole (I(6)) and a bis-triazole (I(12)), registered excellent inhibition against both bacterial strains, with activity comparable to the standard antibiotic drug Streptomycin. nih.gov This indicates that the indole-2-carboxylic acid framework can be effectively functionalized to create potent antibacterial agents. nih.gov
Table 3: Antibacterial Activity of Indole-2-Carboxylic Acid Derivatives
| Derivative | Bacterial Strain | Result | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid derived triazole (I(6)) | Escherichia coli, Bacillus subtilis | Excellent inhibition, comparable to Streptomycin. | nih.gov |
| Indole-2-carboxylic acid derived triazole (I(12)) | Escherichia coli, Bacillus subtilis | Excellent inhibition, comparable to Streptomycin. | nih.gov |
Activity against Specific Bacterial Strains (e.g., Pseudomonas aeruginosa)
Pseudomonas aeruginosa is a formidable opportunistic Gram-negative pathogen and a leading cause of nosocomial infections, contributing to conditions like pneumonia, bacteremia, and urinary tract infections. nih.gov Its pathogenicity is amplified by various virulence mechanisms and a remarkable genetic flexibility that allows it to thrive in diverse environments. nih.gov A significant challenge in treating P. aeruginosa infections is its ability to develop resistance to multiple antibiotics. nih.gov
The indole structure is a core component of many molecules with biological activity. mdpi.com Research has explored the potential of indole derivatives as antimicrobial agents. For instance, a study on a conformationally constrained indole carboxamide, TXA09155, which shares an indole head group with this compound, demonstrated antibacterial activity against P. aeruginosa ATCC 27853 with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. nih.gov
Resistance Modifying Agent Research
Efflux pumps in Gram-negative bacteria like Pseudomonas aeruginosa are a primary mechanism of intrinsic antimicrobial resistance, as they actively expel a broad range of antibiotics from the bacterial cell. nih.gov A promising strategy to combat this resistance is the development of efflux pump inhibitors (EPIs). These agents work indirectly by blocking the efflux pumps, thereby restoring the efficacy of antibiotics that were previously rendered ineffective. nih.gov
Research in this area has led to the development of novel EPIs. For example, the compound TXA01182 was identified as a novel EPI that enhances the activity of various antibiotics against wild-type and multidrug-resistant (MDR) clinical isolates of P. aeruginosa. nih.gov Further development led to TXA09155, a conformationally constrained derivative of TXA01182. At a concentration of 6.25 µg/mL, TXA09155 was found to reduce the MICs of several tested antibiotics by two-fold more than its predecessor, TXA01182, highlighting the potential of this modified indole scaffold in overcoming antibiotic resistance. nih.gov
Anti-inflammatory Research
Inflammation is a complex biological response to harmful stimuli, such as tissue injury or pathogens. mdpi.com While it is a crucial part of the body's defense system, chronic or excessive inflammation can contribute to various diseases. Research into novel anti-inflammatory agents is ongoing, with many studies focusing on natural products and their synthetic derivatives. researchgate.netchemrxiv.org
Indole derivatives have shown promise in this area. For example, studies on oleanolic acid indole derivatives have demonstrated their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), while increasing the anti-inflammatory cytokine IL-10. researchgate.net Similarly, indole derivatives of ursolic acid have been shown to reduce the expression of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the provided context, the known anti-inflammatory activity of other indole-based compounds suggests this is a plausible area for future investigation.
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The following sections detail the inhibitory activity of this compound and related indole structures against several important enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two key enzymes involved in the metabolism of tryptophan. ebi.ac.uk Their overexpression in cancer cells is associated with a suppressed immune response and poor patient outcomes. sci-hub.se Therefore, the dual inhibition of both IDO1 and TDO is a promising strategy for cancer immunotherapy, potentially offering broader efficacy than targeting either enzyme alone. ekb.egnih.gov
In the search for potent dual inhibitors, various indole-2-carboxylic acid derivatives have been synthesized and evaluated. One study identified 6-acetamido-indole-2-carboxylic acid derivatives as potent dual inhibitors with IC₅₀ values in the low micromolar range. ebi.ac.uk Specifically, compound 9o-1 emerged as the most potent, with an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO. ebi.ac.uk Molecular docking and dynamic simulations have provided insights into the binding modes of these compounds within the active sites of both IDO1 and TDO, aiding in the further structural optimization of this class of inhibitors. ebi.ac.uk
| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
|---|---|---|
| 9o-1 | 1.17 | 1.55 |
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.com Overactivity of XO can lead to hyperuricemia and gout. nih.gov Consequently, XO inhibitors are a key therapeutic class for managing these conditions. wikipedia.org
Research has identified various compounds that inhibit XO. While some flavonoids and their derivatives are known to be potent inhibitors of XO-catalyzed uric acid formation, the inhibitory effects of many compounds can differ between the oxidation of xanthine and other substrates like 6-mercaptopurine. nih.gov In a study of small molecule inhibitors, a compound designated ALS-1, which is an indole-2-carboxylic acid, was found to be the weakest inhibitor in the series tested. mdpi.com Docking studies suggested that while it interacts with threonine 1010 in the active site, the salt bridge with arginine 880 was weaker, and it lost key stacking interactions with phenylalanine 914 and 1009, explaining its reduced potency compared to other tested compounds. mdpi.com This highlights the specific structural requirements for potent XO inhibition within the indole scaffold.
Interleukin-4 (IL-4) Gene Expression Inhibition
Interleukin-4 (IL-4) is a cytokine that plays a critical role in the development of Th2-mediated immune responses, which are important for combating parasitic infections. nih.gov However, dysregulation of IL-4 expression is implicated in allergic and inflammatory conditions. The expression of the Il4 gene is controlled by complex regulatory networks involving various transcription factors and cis-regulatory elements. nih.gov
Type I (IFN-α, IFN-β) and Type II (IFN-γ) interferons are known to inhibit the induction of IL-4-inducible genes in human monocytes. nih.gov This inhibition is mediated, at least in part, by the suppression of the transcription factor STAT6. Interferons achieve this by inhibiting the tyrosine phosphorylation and subsequent nuclear translocation of STAT6. This inhibitory effect requires de novo protein synthesis, suggesting that interferons induce the expression of an inhibitory factor, possibly from the SOCS/SSI/CIS family of proteins, which then acts to suppress STAT6 activation. nih.gov While direct inhibition of IL-4 gene expression by this compound has not been specifically reported, the broader context of immune modulation by indole-related compounds suggests a potential area for investigation.
Tyrosine Kinase Inhibition Research
The indole skeleton is a core structure in many compounds that have been investigated as tyrosine kinase inhibitors, which are crucial regulators of cell signaling pathways. nih.gov For instance, derivatives of indole-6-carboxylate ester have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov However, based on available scientific literature, specific studies focusing on the direct inhibitory activity of this compound against tyrosine kinases have not been reported. While its structural similarity to known kinase inhibitors might suggest potential, dedicated enzymatic and cellular assays on this specific compound are not publicly documented.
Antioxidant Activity Research
Research into the antioxidant properties of various indole derivatives has been conducted, revealing potential for mitigating oxidative stress. Studies on the parent compound, indole-2-carboxylic acid, have shown that it can act as a strong inhibitor of lipid peroxidation. selleckchem.com Furthermore, complexes involving indole-2-carboxylic acid have been evaluated for their ability to scavenge free radicals. mdpi.com Despite these findings for related molecules, specific research dedicated to quantifying the antioxidant capacity of this compound itself is not extensively documented in the current body of scientific literature.
Anti-Trypanosoma cruzi Activity and Related Mechanistic Research
Significant research has been directed toward the investigation of indole derivatives as potential therapeutic agents for Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. acs.org A medicinal chemistry campaign focused on optimizing a series of 1H-indole-2-carboxamides, which are directly synthesized from corresponding indole-2-carboxylic acids, has provided detailed insights into their anti-trypanosomal potential. acs.orgdndi.org
Initial high-content screening identified several indole-based compounds as active against the intracellular amastigote form of T. cruzi. acs.org This led to a focused effort to synthesize and evaluate a range of substituted indole-2-carboxamides to improve their potency and physicochemical properties. acs.org
Detailed Research Findings:
The structure-activity relationship (SAR) exploration revealed key insights. Modifications were made at various positions of the indole core. While specific data for the 6-cyano substituted analogue is not detailed in the primary published results, the general findings for the indole class are relevant. For instance, the potency of the compounds was found to be sensitive to the substituents on the indole ring. acs.org The initial hits from the screening campaign showed moderate potency against T. cruzi amastigotes. acs.org Subsequent optimization efforts led to analogues with improved potency; for example, compound 24 in the study, which featured two substituents on the indole core, demonstrated a 1-log unit increase in potency (pEC₅₀ of 6.5) compared to the initial hits. acs.org
The following table summarizes the activity of selected initial hit compounds from the screening campaign.
| Compound | pEC₅₀ (T. cruzi) | pCC₅₀ (Vero cells) |
| DNDI-00004199 | 5.5 | >5.7 |
| DNDI-00004207 | 5.4 | >5.7 |
| DNDI-00004212 | 5.4 | >5.7 |
| Data sourced from the Journal of Medicinal Chemistry. acs.org pEC₅₀ represents the negative logarithm of the half-maximal effective concentration against T. cruzi, while pCC₅₀ is the negative logarithm of the half-maximal cytotoxic concentration in Vero cells. |
Mechanistic Insights:
As part of the investigation, the mechanism of action (MoA) for this series of indole derivatives was explored. The compounds were screened against recombinant T. cruzi CYP51 (sterol 14α-demethylase), a critical enzyme in the parasite's sterol biosynthesis pathway. acs.orgnih.gov The findings indicated that the anti-trypanosomal activity of this chemical series was due to the inhibition of TcCYP51. acs.orgnih.gov
However, this mechanism has been associated with clinical failures for other potential Chagas disease drug candidates, leading to it being deprioritized in current drug discovery pipelines. acs.org Despite some compounds showing antiparasitic activity in mouse models of Chagas disease, the optimization program for this indole series was ultimately discontinued. The decision was based on the combination of unfavorable drug metabolism and pharmacokinetic (DMPK) properties and the concerns surrounding the CYP51 inhibition mechanism. dndi.orgnih.gov
Structure Activity Relationship Sar Studies and Rational Design
Impact of Cyano Group Position on Biological Activity
The placement of the cyano (-C≡N) group on the indole (B1671886) scaffold is a critical determinant of biological activity. While direct comparative studies on the activity of all positional isomers of cyano-indole-2-carboxylic acid are not extensively detailed in the provided literature, the significance of the C6-position is highlighted in the context of antiviral research. For instance, in the development of HIV-1 integrase inhibitors, substitutions at the C6 position are crucial for optimizing biological activity. The introduction of halogenated substituents at this position has been shown to enhance antiviral potency, suggesting that the C6 position is a key interaction point with the biological target.
Role of the Carboxyl Group in Receptor Binding and Enzyme Inhibition
The carboxylic acid (-COOH) moiety at the C2 position of the indole ring is an essential feature for the biological activity of this class of compounds, playing a pivotal role in binding to enzymes and receptors. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as a metal-chelating group, is fundamental to its function.
A prominent example is its role in the inhibition of HIV-1 integrase. mdpi.comrsc.org The C2-carboxyl group, along with the indole nitrogen, forms a critical pharmacophore that chelates two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comrsc.org This metal-binding interaction is a hallmark of integrase strand transfer inhibitors (INSTIs) and is essential for blocking the integration of viral DNA into the host genome. rsc.org
Similarly, in the context of cysteinyl leukotriene receptor 1 (CysLT1) antagonism, the indole-2-carboxylic acid moiety is described as a unique and essential feature, distinguishing it from other known antagonists. nih.gov The carboxyl group is often involved in forming key hydrogen bonds with amino acid residues in the receptor's binding pocket, anchoring the ligand and ensuring high-affinity binding. nih.gov Studies on related indole acetic acids further confirm the importance of the carboxyl group, as its replacement with other acidic functional groups typically leads to a decrease in activity. youtube.com The flexible and polar nature of the carboxamide group, a close derivative of carboxylic acid, also allows it to form multiple hydrogen bonds with various enzymes and proteins, leading to potent inhibitory activity. nih.gov
Substituent Effects on the Indole Core (e.g., Halogens, Methoxy (B1213986), Methyl, Cyclopropyl)
Modifications to the indole core, beyond the primary cyano and carboxyl groups, have a profound impact on the biological activity of 6-cyano-1H-indole-2-carboxylic acid derivatives. The nature and position of these additional substituents can fine-tune potency, selectivity, and pharmacokinetic properties.
Halogens: The introduction of halogen atoms (F, Cl, Br) is a common strategy. Halogenation at the C6 position of the indole core has been shown to increase π-π stacking interactions with viral DNA, enhancing antiviral potency against HIV-1. rsc.org Specifically, attaching a C6-halogenated benzene (B151609) ring to the indole core significantly boosts inhibitory activity. mdpi.com In other indole series, halogen substitution at the C5 or C7 positions has been noted to influence cytotoxicity. mdpi.com For example, in a series of indole-2-carboxamides targeting the CB1 receptor, a 5-chloro substituent was a common feature in potent allosteric modulators. nih.gov
Methoxy Groups: The effect of a methoxy (-OCH₃) group is position-dependent. A methoxy group at the C5 position of the indole scaffold has been associated with the upregulation of tumor suppressor genes (TSG). mdpi.com In the development of CysLT1 antagonists, a 7-methoxy group was present in the most potent identified compound. nih.gov
Alkyl and Aryl Groups: Substitution at the C3 position is particularly important for modulating activity. In HIV-1 integrase inhibitors, introducing a long branch at the C3 position improved interactions with a hydrophobic cavity near the active site, markedly increasing inhibitory effect. mdpi.com For indole-2-carboxamides acting as CB1 receptor modulators, C3-alkyl groups (such as ethyl or pentyl) were found to have a significant impact on the ligand's allosteric properties. nih.gov Similarly, for apoptosis inducers based on indole-2-carboxylic acid, substitution at the C3 position with groups like methyl or phenyl was found to be important for activity. nih.gov
The following table summarizes the effects of various substituents on the biological activity of indole derivatives based on different core structures.
| Indole Core Position | Substituent | Observed Effect | Compound Class/Target | Reference(s) |
| C3 | Long Alkyl/Aryl Branch | Increased inhibitory activity | HIV-1 Integrase Inhibitors | mdpi.com |
| C3 | Phenyl | Important for activity | Apoptosis Inducers | nih.gov |
| C3 | Pentyl | Significantly impacts allostery | CB1 Allosteric Modulators | nih.gov |
| C5 | Chloro | Feature of potent modulators | CB1 Allosteric Modulators | nih.gov |
| C5 | Methoxy | Upregulation of TSG | Anticancer Indoles | mdpi.com |
| C6 | Halogenated Benzene | Increased inhibitory activity | HIV-1 Integrase Inhibitors | mdpi.comrsc.org |
| C7 | Methoxy | Present in highly potent antagonist | CysLT1 Antagonists | nih.gov |
| C7 | Halogens (F, Cl, Br) | Affects cytotoxicity | Anticancer Indoles | mdpi.com |
Derivatization Strategies and Their Influence on Potency and Selectivity
The rational design of potent and selective inhibitors based on the this compound scaffold involves strategic derivatization. This process often starts with a lead compound, which is then systematically modified to optimize its interaction with the biological target.
One of the clearest examples is the development of novel HIV-1 integrase inhibitors. mdpi.comrsc.org Starting with indole-2-carboxylic acid, which showed moderate activity (IC₅₀ of 32.37 μM), researchers performed structural optimizations. rsc.org By introducing a halogenated benzene ring at the C6 position, they enhanced π-stacking interactions, leading to compound 17a with a significantly improved IC₅₀ of 3.11 μM. rsc.org Further optimization by adding a long branch to the C3 position resulted in compound 20a , which exhibited a remarkable increase in potency, with an IC₅₀ value of 0.13 μM. mdpi.com This demonstrates a more than 200-fold improvement in potency through targeted derivatization.
Another successful derivatization strategy was employed to develop dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov A variety of indole-2-carboxylic acid derivatives were synthesized, leading to the discovery that 6-acetamido-indole-2-carboxylic acid derivatives were potent dual inhibitors with IC₅₀ values in the low micromolar range. nih.gov The most potent compound in this series, 9o-1 , had an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov
The table below illustrates the impact of derivatization on the potency of indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | Modifications from Parent Scaffold | IC₅₀ (μM) | Reference(s) |
| Indole-2-carboxylic acid | Parent scaffold | 32.37 | rsc.org |
| 17a | C6-halogenated benzene ring added | 3.11 | rsc.org |
| 20a | C6-halogenated benzene and C3-long branch added | 0.13 | mdpi.com |
Conformational Aspects in SAR
The three-dimensional conformation of this compound derivatives is a crucial factor in their structure-activity relationship. The spatial arrangement of the functional groups dictates how the molecule fits into and interacts with the binding site of a protein.
A key conformational feature is the rotation of the C2-carboxylic acid group relative to the plane of the indole ring. This rotation is restricted and influences the molecule's ability to form optimal interactions. The carboxylic acid group is expected to participate in strong intermolecular hydrogen bonds, often forming dimers in crystal structures. The cyano group at C6 can also engage in dipole-dipole interactions or weak hydrogen bonds, further defining the molecule's packing and conformation in a biological environment.
Medicinal Chemistry Applications and Lead Compound Development
6-Cyano-1H-indole-2-carboxylic Acid as a Promising Pharmacophore
The this compound molecule is recognized as a promising pharmacophore, which is the essential molecular framework responsible for a drug's biological activity. Its inherent properties make it an attractive scaffold for designing inhibitors for various enzymes.
Beyond its antiviral potential, derivatives of this scaffold have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in cancer immune evasion. nih.gov The structural features of this compound allow it to serve as a foundational structure for building potent and selective inhibitors, marking it as a lead compound for creating new therapeutic agents. mdpi.com
Design and Optimization Strategies for Novel Bioactive Agents
One key strategy focuses on substitutions at the C6 position. To improve the π–π stacking interaction with viral DNA in the context of HIV-1 integrase, a halogenated phenyl group can be added at this position. researchgate.net This modification has been shown to significantly enhance the inhibitory effect of the compounds. researchgate.net
Another common optimization site is the C3 position. Introducing a bulky, hydrophobic pharmacophore at C3 can improve interactions with hydrophobic cavities near the enzyme's active site. mdpi.com For instance, adding a long branch at C3 in a series of HIV-1 integrase inhibitors markedly increased their inhibitory effect. mdpi.com
Modifications at the N1 position of the indole (B1671886) ring have also been explored. In the development of inhibitors for the anti-apoptotic protein Mcl-1, a benzenesulfonyl group was substituted at the 1-position. researchgate.net This was designed to allow the molecule to extend into a specific pocket (the p1 pocket) of the protein's binding groove, leading to enhanced selectivity over the related Bcl-2 protein. researchgate.net
These rational design approaches, guided by an understanding of the target's structure, allow for the systematic refinement of the lead compound into a highly potent and selective drug candidate. The following table showcases examples of optimized indole-2-carboxylic acid derivatives and their biological activities against various targets.
Table 1: Bioactivity of Optimized Indole-2-carboxylic Acid Derivatives| Compound | Target | Modification Strategy | Bioactivity (IC₅₀) |
|---|---|---|---|
| 17a | HIV-1 Integrase | C6 halogenated benzene (B151609) ring introduced | 3.11 µM mdpi.com |
| 20a | HIV-1 Integrase | Long branch introduced at C3 | 0.13 µM mdpi.com |
| Compound 12 | Mcl-1 | Benzenesulfonyl at N1-position | 0.48 µM (Kᵢ) researchgate.net |
| IND21 | COX-II | Hybrid of triazin-indole adduct | 0.02 µM nih.gov |
| Va | EGFR | Indole-2-carboxamide derivative | 71 nM rsc.org |
Strategies for Improving Drug Metabolism and Pharmacokinetic (DMPK) Properties in Research
A critical aspect of lead compound development is optimizing the molecule's Drug Metabolism and Pharmacokinetic (DMPK) profile. This ensures the compound has suitable absorption, distribution, metabolism, and excretion properties to be effective and safe in vivo. For indole-based compounds, several strategies are employed to enhance these characteristics.
In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction tools are frequently used in the early stages of drug design to evaluate the DMPK properties of virtual compounds. sciencescholar.usbenthamdirect.com These computational models can predict key parameters such as lipophilicity (LogP), aqueous solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. japsonline.comsciencescholar.us
One common strategy to improve metabolic stability is to identify metabolic "soft spots"—positions on the molecule that are most susceptible to metabolism. researchgate.net In silico tools can predict these sites, allowing chemists to modify the structure to block metabolic pathways. researchgate.net For example, if a phenethyl group is found to be a site of extensive metabolism, it can be replaced with more stable analogs, such as those containing fluorophenyl or pyridinyl groups. researchgate.net Introducing an amide bond has also proven to be an effective strategy to eliminate metabolic hotspots in some indole derivatives. nih.gov
Other strategies include:
Deuterium (B1214612) Modification: Replacing hydrogen atoms at known metabolic sites with deuterium atoms can slow down metabolism due to the stronger carbon-deuterium bond. This strategy has been shown to enhance the stability and therapeutic efficacy of certain indole compounds. researchgate.net
Modulating Physicochemical Properties: Fine-tuning properties like topological polar surface area (TPSA) and the number of rotatable bonds can improve oral bioavailability and other pharmacokinetic parameters. researchgate.net
The following table summarizes key DMPK parameters often evaluated for drug candidates.
Table 2: Key In Silico DMPK Parameters for Drug Discovery| Parameter | Description | Desirable Range for Oral Drugs |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | ≤ 500 g/mol |
| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | ≤ 5 |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | > -4 |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; relates to permeability. | ≤ 140 Ų |
Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) is a modern strategy in medicinal chemistry that has been successfully applied to scaffolds related to this compound. researchgate.net This approach involves screening small chemical fragments to identify those that bind weakly to a biological target. These initial "hits" are then grown or linked together to produce a more potent lead compound.
In one example, researchers applied an FBDD approach to develop selective inhibitors of the Mcl-1 protein. researchgate.net They started by deconstructing a known inhibitor to its core 1H-indole-2-carboxylic acid fragment. researchgate.net This fragment was then systematically "grown" by adding new chemical groups designed to occupy specific pockets within the protein's binding site. researchgate.net This method allows for a more efficient exploration of chemical space and can lead to compounds with better ligand efficiency—a measure of binding energy per atom. researchgate.net
A key observation in this study was the linear relationship between the free energy of ligand binding (ΔG) and the count of non-hydrogen heavy atoms (HAC) as the fragment was expanded. researchgate.net This indicated that the growth strategy was effectively improving the binding affinity. The FBDD approach not only yielded a potent and selective Mcl-1 inhibitor but also provided valuable insights into the structure-activity relationship, demonstrating that occupying an additional pocket (p1) was more favorable for Mcl-1 binding than for the related Bcl-2 protein. researchgate.net This highlights the power of FBDD to generate novel, highly optimized bioactive agents from simple, well-characterized starting points like the indole-2-carboxylic acid scaffold. researchgate.netbenthamdirect.com
Future Research Directions and Translational Perspectives
Exploration of New Synthetic Pathways
The development of efficient and scalable synthetic routes is paramount for the exploration of 6-cyano-1H-indole-2-carboxylic acid and its derivatives in drug discovery programs. While several methods for the synthesis of indole-2-carboxylic acids have been established, future research will likely focus on improving yield, reducing step count, and employing more sustainable and environmentally friendly reagents.
One documented pathway to this compound involves a multi-step process starting from 4-cyanobenzaldehyde (B52832) and ethyl azidoacetate. This process includes a condensation reaction followed by thermal cyclization in xylene and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid. Another established method is the acylation of 6-cyano-1H-indole with trichloroacetyl chloride, followed by esterification and hydrolysis.
Table 1: Overview of Synthetic Strategies for Indole-2-Carboxylic Acid Derivatives
| Synthesis Method | Key Reactants | Key Features |
|---|---|---|
| From Substituted Benzaldehydes | 4-cyanobenzaldehyde, Ethyl azidoacetate | Multi-step process involving condensation and cyclization. |
| Acylation of Indoles | 6-cyano-1H-indole, Trichloroacetyl chloride | Introduction of the carboxyl group at the 2-position via an acyl intermediate. |
| Fischer Indole (B1671886) Synthesis | Phenylhydrazine (B124118) derivatives, α-keto acids | A classic and versatile method for indole synthesis. nih.gov |
| Hemetsberger Synthesis | α-azido-α,β-unsaturated esters | Thermal or photochemical cyclization to form the indole ring. |
| Catalytic Condensation | Nitrotoluene, Diethyl oxalate (B1200264), Ferrous hydroxide (B78521) | Utilizes an inexpensive catalyst and mild reaction conditions. google.com |
Advanced Biological Target Identification and Validation
The primary biological activity reported for this compound and its close analogs is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. rsc.orgmdpi.comnih.gov This has positioned the scaffold as a promising starting point for the development of new antiretroviral agents. rsc.orgmdpi.comnih.gov However, the therapeutic potential of this compound class is not limited to antiviral applications.
Future research should aim to systematically screen this compound and a library of its derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities. The indole-2-carboxamide scaffold has already shown activity against a range of other targets, suggesting that the 6-cyano derivative could also exhibit a diverse pharmacological profile. For instance, various indole-2-carboxamides have been identified as:
Kinase Inhibitors: Targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and BRAFV600E, which are implicated in various cancers. researchgate.netmdpi.com
Allosteric Modulators: Acting on receptors such as the CB1 receptor. nih.gov
Enzyme Inhibitors: Showing inhibitory activity against enzymes like Fructose-1,6-bisphosphatase (FBPase) and Indoleamine 2,3-dioxygenase 1 (IDO1)/Tryptophan 2,3-dioxygenase (TDO), which are relevant in metabolic diseases and immuno-oncology, respectively. sci-hub.seresearchgate.net
Advanced target identification techniques, such as chemical proteomics and phenotypic screening followed by target deconvolution, will be instrumental in this endeavor. Once new targets are identified, rigorous validation using cellular and in vivo models will be essential to confirm their relevance and therapeutic potential.
Investigation of Novel Mechanistic Pathways
A deeper understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their rational development. For its established role as an HIV-1 integrase inhibitor, the proposed mechanism involves the chelation of two magnesium ions within the enzyme's active site by the indole nucleus and the C2 carboxyl group. rsc.orgmdpi.comnih.gov
Future mechanistic studies should aim to:
Elucidate Detailed Binding Modes: Utilize co-crystallography and advanced computational modeling to visualize the precise interactions between the compound and its biological targets at an atomic level. This will be particularly important for newly identified targets.
Investigate Downstream Signaling: For targets like kinases and receptors, it is important to map the downstream signaling pathways that are modulated by the compound. This can reveal the full spectrum of cellular effects and potential off-target activities.
Explore Novel Mechanisms: Beyond direct target inhibition, research should investigate whether these compounds can modulate protein-protein interactions, influence gene expression, or affect other cellular processes. For example, some antiviral compounds have been found to act on viral replication and regulate host gene expression. mdpi.com
Development of Advanced Structure-Activity Relationship Models
Systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of this compound as a lead compound. Preliminary SAR studies on related indole-2-carboxylic acid derivatives have already provided valuable insights. mdpi.comnih.govnih.gov
Key areas for future SAR exploration include:
Substitution at the C3, C5, and C6 positions: Modifications at these positions on the indole ring have been shown to significantly impact biological activity. mdpi.comnih.gov For example, introducing a long branch at the C3 position and a halogenated benzene (B151609) ring at the C6 position has been found to enhance HIV-1 integrase inhibitory activity. mdpi.comnih.gov
Modification of the Carboxylic Acid: The carboxylic acid at the C2 position is crucial for the HIV-1 integrase inhibitory activity due to its metal-chelating properties. mdpi.comnih.gov However, for other targets, this group could be modified to an ester, amide, or other bioisosteres to improve properties like cell permeability and metabolic stability.
Introduction of Diverse Moieties: The introduction of various substituents, such as different alkyl and aryl groups, can influence the compound's interaction with the target protein. nih.gov
The development of quantitative structure-activity relationship (QSAR) models and the use of computational tools for in silico screening will be invaluable in guiding the design of new analogs with improved properties.
Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Indole-2-Carboxylic Acid Derivatives
| Position of Modification | Impact on Biological Activity | Example Target |
|---|---|---|
| C3-Position | Introduction of long-chain substituents can enhance hydrophobic interactions. nih.gov | HIV-1 Integrase |
| C5-Position | Chloro or fluoro groups can enhance potency. nih.gov | CB1 Receptor |
| C6-Position | Halogenated substituents can increase π–π stacking interactions. rsc.org | HIV-1 Integrase |
| C2-Carboxamide | The nature of the amine substituent is critical for activity. | Kinases, CB1 Receptor |
Potential for Multitarget Drug Design
The ability of the indole-2-carboxylic acid scaffold to interact with multiple biological targets opens up the exciting possibility of developing multitarget drugs. nih.govmdpi.comnih.gov This approach is particularly relevant for complex diseases like cancer, where targeting multiple pathways simultaneously can lead to improved efficacy and overcome drug resistance.
Future research in this area could focus on:
Designing Dual or Poly-pharmacological Agents: By carefully modifying the this compound scaffold, it may be possible to design single molecules that can inhibit multiple targets. For example, derivatives have been synthesized that show dual inhibitory activity against EGFR and CDK2, or against IDO1 and TDO. nih.govsci-hub.se
Targeting Disease-Relevant Target Combinations: The selection of targets for multitarget drug design should be guided by a deep understanding of the disease biology. For instance, combining the inhibition of a kinase involved in cell proliferation with a target that modulates the tumor microenvironment could be a powerful anticancer strategy.
Optimizing for Balanced Potency: A key challenge in multitarget drug design is to achieve balanced potency against the desired targets while maintaining a favorable safety profile. This will require extensive medicinal chemistry efforts and sophisticated screening assays.
The indole-6-carboxylic acid framework has also been explored for developing multitarget agents, for example, by creating hydrazone and oxadiazole derivatives targeting EGFR and VEGFR-2 respectively. nih.govresearchgate.net This further underscores the potential of the broader indole carboxylic acid class in multitarget drug discovery.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 6-cyano-1H-indole-2-carboxylic acid, and what are the critical purity control steps?
- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives with cyano-containing reagents under acidic conditions (e.g., acetic acid reflux). Key steps include monitoring reaction progress via TLC/HPLC and purification via recrystallization or column chromatography. Purity (>95%) should be verified using HPLC, with characterization via -NMR and IR spectroscopy to confirm the cyano group (-CN) and carboxylic acid (-COOH) functionalities .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use X-ray crystallography (via SHELX software for refinement ) to resolve crystal structure. Complement with spectroscopic methods:
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak).
- -NMR : Identify carbons adjacent to the cyano group (δ ~110-120 ppm) and carboxylic acid (δ ~170 ppm).
- FT-IR : Detect -CN stretch (~2200 cm) and -COOH broad peak (~2500-3300 cm) .
Q. What solvent systems and storage conditions are optimal for preserving this compound in experimental workflows?
- Methodology : The compound is likely polar due to -COOH and -CN groups. Test solubility in DMSO, methanol, or aqueous buffers (pH-dependent). Store at +4°C in airtight containers under inert gas (N) to prevent hydrolysis of the cyano group. Stability should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. What mechanistic pathways explain the introduction of the cyano group into indole-2-carboxylic acid derivatives?
- Methodology : Proposed mechanisms involve nucleophilic substitution or catalytic cyanation. For example, Pd-catalyzed cross-coupling (e.g., using CuCN) or Sandmeyer-type reactions. Computational studies (DFT) can model transition states to identify regioselectivity drivers. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., nitrile oxides) is recommended .
Q. How can reaction parameters be optimized to enhance cyano group regioselectivity in indole-2-carboxylic acid derivatives?
- Methodology : Conduct Design of Experiments (DoE) to test variables:
- Temperature : Higher temps (~100°C) may favor kinetic control.
- Catalysts : Screen Pd/Cu or photoredox catalysts for efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates.
Monitor outcomes via LC-MS and compare with computational predictions (e.g., molecular electrostatic potential maps) .
Q. Which computational tools are suitable for predicting the bioactivity or reactivity of this compound?
- Methodology : Use Density Functional Theory (DFT) to calculate electron density (e.g., Fukui indices) for reactive sites. Molecular docking (AutoDock Vina) can predict binding to biological targets (e.g., kinases). Validate with in vitro assays (e.g., enzyme inhibition) and correlate with computed binding energies .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Methodology : Cross-validate data using multiple techniques:
- DSC/TGA : Accurately determine melting points and decomposition.
- Inter-laboratory comparison : Share samples with collaborators for independent analysis.
- Review synthetic protocols : Impurities (e.g., unreacted precursors) may skew results. Publish detailed experimental conditions (e.g., heating rates in DSC) to enable reproducibility .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
- Methodology : Prioritize assays based on structural analogs (e.g., indole-based kinase inhibitors):
- Enzyme inhibition : Screen against COX-2 or tyrosine kinases via fluorescence-based assays.
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa).
- ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 model). Include positive controls (e.g., staurosporine for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
